Flunitrazepam-d3

Forensic Toxicology LC-MS/MS Method Validation

Flunitrazepam-d3 is a trideuterated (N-methyl-d3) internal standard engineered for precise LC-MS/MS and GC-MS quantification of flunitrazepam in forensic and clinical toxicology. With a +3 Dalton mass shift, it achieves clean MRM channel separation (m/z 314→317) without chromatographic isotope separation observed with flunitrazepam-d7. It co-elutes identically with the native analyte, ensuring accurate matrix effect and extraction recovery correction. Supplied as a DEA exempt preparation in the US, it removes Schedule IV licensing barriers for eligible laboratories. The ≥99% deuterated purity minimizes analyte-channel cross-talk—critical for Daubert/Frye evidentiary standards. Available as a neat solid or 100 µg/mL methanol solution with batch-specific Certificates of Analysis including GC-MS spectral data.

Molecular Formula C16H12FN3O3
Molecular Weight 316.30 g/mol
CAS No. 219533-64-9
Cat. No. B593199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunitrazepam-d3
CAS219533-64-9
SynonymsRo 5-4200
Molecular FormulaC16H12FN3O3
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
InChIInChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
InChIKeyPPTYJKAXVCCBDU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A 100 μg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Flunitrazepam-d3 for Forensic Quantification: A Certified Deuterated Internal Standard for LC-MS/MS and GC-MS


Flunitrazepam-d3 (CAS 219533-64-9) is a trideuterated (methyl-d3) analogue of the benzodiazepine flunitrazepam, manufactured as an analytical reference material explicitly intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) quantification workflows . It belongs to the class of stable isotope-labelled internal standards (SIL-IS) where the incorporation of three deuterium atoms at the N-methyl position raises the molecular weight from approximately 313.3 g/mol (non-deuterated) to 316.3 g/mol, providing a +3 Dalton mass shift that enables mass spectrometric differentiation from the endogenous analyte while preserving nearly identical physicochemical properties—specifically, identical reversed-phase HPLC retention time and equivalent extraction behaviour [1]. The compound is supplied as a DEA exempt preparation in the United States, which removes the regulatory friction of Schedule IV controlled substance licensing for eligible laboratories [2].

Why Unlabeled Flunitrazepam or Off-Target Deuterated Benzodiazepines Cannot Substitute for Flunitrazepam-d3 as an Internal Standard


In quantitative LC-MS/MS and GC-MS bioanalysis for forensic toxicology, the internal standard must co-elute precisely with the target analyte while producing a distinct mass-to-charge ratio (m/z) that avoids isotopic cross-talk. Unlabeled flunitrazepam fails the first criterion because it shares the identical m/z as the analyte, precluding independent quantification . Closely related deuterated benzodiazepines such as nitrazepam-d5 or diazepam-d5, while commercially available, exhibit different chromatographic retention times and extraction recoveries from flunitrazepam, meaning they cannot correct for matrix effects, ion suppression, or extraction losses that are specific to flunitrazepam . Even the higher-substituted flunitrazepam-d7, which offers a +7 Dalton mass shift, introduces a risk of chromatographic separation from the later-eluting non-deuterated analyte due to the inverse isotope effect on reversed-phase columns—a phenomenon documented for heavily deuterated SIL-IS . The selection of Flunitrazepam-d3 thus represents a deliberate trade-off between sufficient mass resolution (≥3 Daltons) and chromatographic co-elution fidelity.

Quantitative Differentiation of Flunitrazepam-d3: Comparator-Based Evidence for Internal Standard Selection


Mass Spectrometric Selectivity: +3 Da Mass Shift Enables Independent Quantification Without Isotopic Overlap

Flunitrazepam-d3 provides a +3 Dalton mass shift relative to unlabeled flunitrazepam, which is sufficient for distinct selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) channels without isotopic cross-talk. In a validated LC–APCI-MS method, the SIM ions employed were m/z 284 (flunitrazepam and 7-aminoflunitrazepam), m/z 287 (F-d3 and 7-AF-d3), m/z 314 (flunitrazepam molecular ion), and m/z 317 (F-d3 molecular ion) [1]. This represents a definitive 3 m/z unit separation for the molecular ion cluster of the IS relative to the analyte.

Forensic Toxicology LC-MS/MS Method Validation Stable Isotope Internal Standard

Extraction Recovery: Flunitrazepam-d3 Demonstrates Recovery Rates of 92–99% Across Multiple Biological Matrices

In a method employing Flunitrazepam-d3 and 7-aminoflunitrazepam-d3 as dual internal standards for the quantification of flunitrazepam and its three metabolites from serum, blood, and urine via solid-phase extraction (SPE), the overall recovery ranged from 92% to 99% across all analytes [1]. This contrasts with methods using non-deuterated internal standards (e.g., nitrazepam or methylnitrazepam), where recovery differences between the chemically distinct IS and the target analyte introduce systematic bias [2]. For context, an LC-MS/MS method for urine benzodiazepines using deuterated analogues reported recovery rates spanning 70.5% to 96.7% for five analytes, with the broader range reflecting variable performance of different deuterated IS-analyte pairings [3].

Analytical Chemistry Sample Preparation Solid-Phase Extraction Bioanalytical Method Validation

Absolute Recovery of Deuterated Benzodiazepine Internal Standards in Urine: 83.0%–100.5%

In a multi-lot human urine matrix study evaluating the absolute recovery of deuterated benzodiazepine internal standards, the measured absolute recoveries ranged from 83.0% to 100.5% [1]. While this data encompasses multiple deuterated benzodiazepine IS (not exclusively Flunitrazepam-d3), it establishes the class-level performance benchmark for deuterated benzodiazepine internal standards in urine. Flunitrazepam-d3, as a member of this class with the same isotopic labelling strategy, is expected to perform within this range. By comparison, non-deuterated internal standards such as clonazepam-d4—which has been used as a substitute for flunitrazepam when a dedicated deuterated IS was unavailable—introduce structural dissimilarity that compromises recovery matching [2].

Urine Drug Testing Forensic Toxicology Deuterated Internal Standard Absolute Recovery

Method Sensitivity: Flunitrazepam-d3-Enabled LC–APCI-MS Achieves LOD of 0.2 µg/L for Flunitrazepam in Blood

Using Flunitrazepam-d3 as the internal standard in an LC–APCI-MS assay, the limit of detection (LOD) for flunitrazepam and 7-aminoflunitrazepam in blood, serum, or urine was 0.2 µg/L, with a linear range of 1–500 µg/L [1]. The LOD for N-desmethylflunitrazepam and 3-hydroxyflunitrazepam was 1 µg/L. This compares favorably with an HPLC–APCI-MS/MS method that employed deuterated flunitrazepam as IS and achieved a detection limit of 0.25 µg/L for flunitrazepam in plasma, with an overall extraction efficiency exceeding 89% [2]. In contrast, methods relying on GC-MS with non-deuterated internal standards (e.g., nitrazepam) typically report higher LODs and require derivatization of the 7-amino metabolite, adding procedural complexity [3].

Limit of Detection Forensic Toxicology Clinical Toxicology LC-MS Method Validation

Purity and Isotopic Enrichment: ≥99% Deuterated Forms (d1–d3) Minimizes Unlabeled Carryover

Flunitrazepam-d3 is supplied at a certified purity of ≥99% deuterated forms (d1–d3), as verified by batch-specific certificates of analysis . A purity of ≥99% deuterated forms means that ≤1% of the material consists of the non-deuterated (d0) species, which directly limits the contribution of IS-originating signal to the analyte quantification channel—a critical source of systematic error in low-concentration analyses. By comparison, the alternative Flunitrazepam-d7 is available as a certified reference material (CRM) at a concentration of 100 µg/mL in methanol, but its isotopic purity specification requires verification per batch and the higher deuteration level introduces a greater risk of chromatographic deuterium isotope effect separation from the analyte . Non-deuterated flunitrazepam reference standards, when used as external calibrators rather than internal standards, provide no matrix effect compensation and must be paired with a structurally distinct IS, introducing recovery mismatch .

Reference Material Quality Isotopic Purity Internal Standard Selection Procurement Specification

Regulatory Accessibility: DEA Exempt Preparation Enables Broader Procurement Without Schedule IV Licensing

Flunitrazepam-d3 (Item No. 22855) is formulated and sold as a DEA exempt preparation in the United States, meaning that possession of a DEA Controlled Substance registration is not required for purchase—eliminating the need for a DEA 222 form . This is in contrast to Flunitrazepam-d7 (CRM), which is also available as a DEA exempt preparation but is a certified reference material typically sold at a premium price point for metrological applications . Non-deuterated flunitrazepam (Schedule IV) and its exempt preparation formulations are similarly regulated, but the non-deuterated form cannot serve as an internal standard due to the lack of mass differentiation. The dual advantage of Flunitrazepam-d3—DEA exempt status combined with fit-for-purpose isotopic labelling—reduces both regulatory friction and procurement lead time for forensic and clinical toxicology laboratories [1].

Regulatory Compliance Procurement Controlled Substances Laboratory Operations

Procurement-Driven Application Scenarios for Flunitrazepam-d3 in Forensic, Clinical, and Research Settings


Forensic Toxicology: Quantification of Flunitrazepam in Drug-Facilitated Sexual Assault Casework

In drug-facilitated sexual assault (DFSA) investigations, flunitrazepam must be quantified at sub-therapeutic levels in blood, serum, or urine collected hours to days post-ingestion. Flunitrazepam-d3 as an internal standard enables an LC–APCI-MS method with an LOD of 0.2 µg/L and linearity from 1–500 µg/L, covering both therapeutic (5–15 µg/L) and toxic (>50 µg/L) concentration ranges [1]. The DEA exempt preparation status allows forensic laboratories without Schedule IV registrations to procure the necessary IS for validated DFSA panels, while the ≥99% deuterated purity minimizes the risk of IS-originating signal contaminating the analyte channel—a critical factor when reporting quantitative results that may be subject to Daubert or Frye evidentiary standards .

Clinical Toxicology: Therapeutic Drug Monitoring and Overdose Confirmation

For hospital-based clinical toxicology services, Flunitrazepam-d3 provides the requisite IS for rapid LC-MS/MS confirmation of flunitrazepam and its major metabolite 7-aminoflunitrazepam in plasma. The documented extraction efficiency of ≥92% across multiple matrices enables accurate quantification at concentrations from 0.2 µg/L to 500 µg/L, facilitating both therapeutic drug monitoring (expected range: 5–15 µg/L) and overdose confirmation (>50 µg/L) [1]. The availability as a neat solid (≥98% purity) or a 100 µg/mL methanol solution allows clinical laboratories to prepare working IS solutions at concentrations tailored to their validated method without being locked into a single pre-formulated concentration .

Method Development and Validation: Establishing LC-MS/MS Benzodiazepine Panels

When developing a multi-analyte benzodiazepine panel, Flunitrazepam-d3 serves as the dedicated deuterated IS for flunitrazepam quantification, ensuring that the IS-analyte pair exhibits matched retention time, equivalent matrix effect compensation, and uniform recovery across the calibration range. The +3 Da mass difference provides clean MRM channel separation (m/z 314 → m/z 317 for the molecular ion cluster) without the risk of chromatographic isotope separation observed with higher-substituted analogues such as flunitrazepam-d7 [1]. For laboratories that may otherwise substitute a structurally distinct IS such as clonazepam-d4, adopting Flunitrazepam-d3 eliminates the systematic bias introduced by differential extraction recovery between chemically dissimilar IS-analyte pairs .

Academic and Contract Research: Pharmacokinetic and Metabolism Studies Requiring Isotope Dilution Quantification

In academic or CRO settings investigating flunitrazepam pharmacokinetics, metabolism, or drug-drug interactions, Flunitrazepam-d3 enables precise isotope dilution mass spectrometry (IDMS) quantification. The 7-aminoflunitrazepam-d3 analogue (CAS 219533-65-0) is also commercially available, allowing simultaneous quantification of the parent drug and its major urinary metabolite using matched deuterated IS pairs [1]. The DEA exempt preparation status facilitates procurement by university laboratories that may lack controlled substance handling infrastructure, while the availability of batch-specific Certificates of Analysis with GC-MS spectral data ensures traceability for GLP-compliant studies .

Quote Request

Request a Quote for Flunitrazepam-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.